N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide
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Overview
Description
“N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide” is a chemical compound with the CAS number 1334370-44-3 . It has a molecular formula of C14H17N3O4 and a molecular weight of 291.30248 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyanophenyl group (a phenyl ring with a cyano substituent), an oxalamide group (a type of amide), and a 2-hydroxy-3-methoxy-2-methylpropyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.30248 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Characterization
A novel synthetic approach led to the development of di- and mono-oxalamides via a one-pot method involving rearrangement sequences. This methodology provides a high-yielding and operationally simple route for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, applicable to the production of N-(2-carboxyphenyl)aryloxalmonoamides, demonstrating the compound's relevance in synthetic organic chemistry (Mamedov et al., 2016). Additionally, the crystal structure of a related N,N'-bis(substituted)oxamide compound was elucidated, revealing a three-dimensional supramolecular structure through classical hydrogen bonding, indicating the compound's potential for further structural analysis and application in materials science (Chang Wang et al., 2016).
Polymer Synthesis and Applications
Research into novel oxy ring-substituted isopropyl cyanoarylacrylates, including derivatives similar to the target compound, has been conducted. These acrylates were copolymerized with styrene, revealing insights into the synthesis, characterization, and application potential of new polymeric materials. This work showcases the adaptability of such compounds in polymer science, contributing to the development of materials with unique properties (Hussain et al., 2019).
Drug Delivery Systems
In the realm of pharmaceutical sciences, derivatives of acrylamide, closely related to the target compound, have been explored for their corrosion inhibition properties, potentially applicable in drug delivery systems. This research underscores the versatility of such compounds in enhancing the efficacy and stability of pharmaceutical formulations (Abu-Rayyan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(20,9-21-2)8-16-12(18)13(19)17-11-6-4-3-5-10(11)7-15/h3-6,20H,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNVQPBBMQQKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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